N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide
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Description
“N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide” is a chemical compound. Its molecular formula is C19H16N6O6S2 . The average mass of the molecule is 488.497 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene ring attached to a carboxamide group. It also has a phenyl ring attached to the sulfamoyl group, which is further connected to a pyrimidine ring .Scientific Research Applications
Chemical Synthesis and Modification
Research on similar compounds has led to the development of various synthesis methods and chemical modifications aimed at enhancing their pharmacological or physical properties. For instance, studies have focused on synthesizing pyrimidine derivatives bearing benzotriazinyl groups to explore their potential as dihydrofolic reductase inhibitors, highlighting a methodological approach to the chemical modification of pyrimidine compounds for enhanced activity (Brown & Stevens, 1975).
Corrosion Inhibition
Another area of application involves the use of benzamide derivatives, similar to the mentioned compound, in corrosion inhibition studies. These studies demonstrate how the electronic properties of substituents (such as methoxy or nitro groups) on benzamide derivatives influence their efficacy as corrosion inhibitors for metals in acidic environments (Mishra et al., 2018).
Kinase Inhibition for Cancer Treatment
Further research has identified pyridine and pyrimidine derivatives as potent and selective inhibitors of the Met kinase family, with potential applications in cancer therapy. Such compounds have shown efficacy in inhibiting tumor growth in preclinical models, leading to clinical trials to explore their therapeutic potential (Schroeder et al., 2009).
Antimicrobial Activity
Substituted benzamide compounds, related to N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide, have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal species. These studies contribute to the search for new antimicrobial agents amid growing resistance to existing drugs (Laxmi et al., 2019).
Properties
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O6S2/c1-31-19-10-18(21-11-22-19)24-33(29,30)15-5-2-13(3-6-15)23-20(26)17-9-12-8-14(25(27)28)4-7-16(12)32-17/h2-11H,1H3,(H,23,26)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSWCBFHTQJVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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